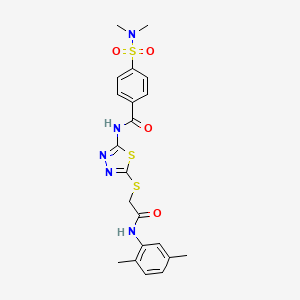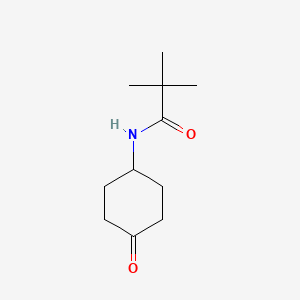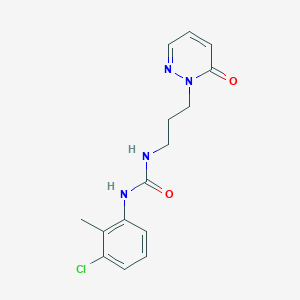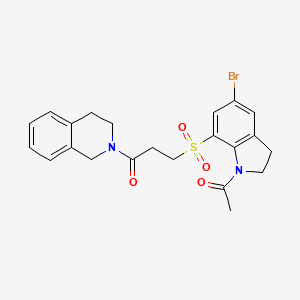![molecular formula C16H16N2O4 B2816776 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-furamide CAS No. 896274-19-4](/img/structure/B2816776.png)
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(3-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-furamide” is a chemical compound with the molecular formula C18H20N4O5 . It has an average mass of 372.375 Da .
Molecular Structure Analysis
The molecular structure of “N-[1-(3-methoxyphenyl)-5-oxo-3-pyrrolidin-3-yl]-2-furamide” is based on structures generated from information available in ECHA’s databases . More detailed structural analysis would require advanced techniques such as X-ray diffraction or NMR spectroscopy.Aplicaciones Científicas De Investigación
Photolysis of Nitrofuramides
Research into the photolysis of N-butyl-5-nitro-2-furamide in methanol revealed the product N-butyl-5-methoxy-2-furamide, indicating a nitro to methoxy group transformation. This suggests potential pathways for chemical modifications in related compounds (Powers, 1971).
Synthesis and Antioxidant Activity of Carboxylic Acid Derivatives
A study synthesized a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activities. Some compounds exhibited potent antioxidant activity, surpassing that of ascorbic acid, highlighting the therapeutic potential of furamide derivatives in oxidative stress-related conditions (Tumosienė et al., 2019).
Structure and Conformation Analysis
The crystal structure and molecular conformation of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound evaluated as a potential antineoplastic agent, were studied. X-ray analysis and AM1 molecular orbital methods provided insights into its stable conformation, which could inform the design of related therapeutic agents (Banerjee et al., 2002).
Mecanismo De Acción
Target of Action
It is known that similar compounds with indole and furan moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the activity of certain viruses .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological pathways . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting that they may interfere with the viral life cycle .
Result of Action
It is known that similar compounds have shown a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the target cells .
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-2-4-12(9-13)18-10-11(8-15(18)19)17-16(20)14-6-3-7-22-14/h2-7,9,11H,8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSWGGXWZFAUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

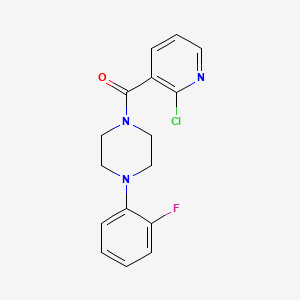

![2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2816699.png)
![2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2816702.png)
![N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2816703.png)
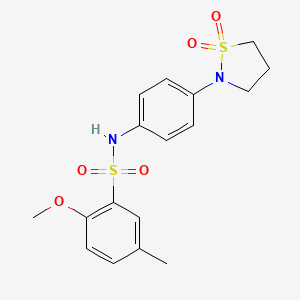
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2816705.png)
